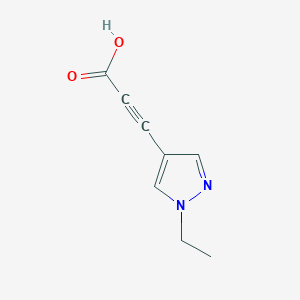

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(1-ethylpyrazol-4-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C8H8N2O2/c1-2-10-6-7(5-9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |

InChI Key |

AUOUWXVCVLLNFG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 1h Pyrazol 4 Yl Propynoic Acid and Analogues

Strategic Approaches to the Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of synthesizing a vast array of heterocyclic compounds. Various methodologies have been developed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Classical Cyclocondensation Reactions in Pyrazole Synthesis

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgnih.govbeilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, such as ethylhydrazine (B1196685), can lead to the formation of two regioisomeric pyrazoles. rsc.org The regioselectivity of the Knorr synthesis is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent. rsc.org For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) has been shown to yield 1,3,5-substituted pyrazoles. nih.gov

A variation of this classical approach involves the use of β-ketoesters, which react with hydrazines to form pyrazolones, a class of compounds that exist in tautomeric equilibrium with their aromatic hydroxy-pyrazole counterparts. chemhelpasap.com

Table 1: Examples of Classical Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product(s) | Reference(s) |

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | youtube.com |

| Ethyl acetoacetate | Phenylhydrazine | 1,3,5-Substituted pyrazoles | nih.gov |

| Unsymmetric 1,3-diketone | Monosubstituted hydrazine | Mixture of pyrazole regioisomers | rsc.org |

| Ethyl benzoylacetate | Phenylhydrazine | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | chemhelpasap.com |

[3+2] Cycloaddition Reactions for Pyrazole Construction

The [3+2] cycloaddition reaction represents another powerful strategy for the synthesis of pyrazole rings. This method typically involves the reaction of a 1,3-dipole with a dipolarophile. researchgate.net A common approach utilizes diazo compounds as the 1,3-dipole and alkynes or alkenes as the dipolarophile. nih.govrsc.org

The reaction of diazo compounds with terminal alkynes can be highly regioselective, affording specific pyrazole isomers. nih.gov For instance, visible-light-induced [3+2] cycloadditions of donor/donor diazo precursors with alkenes have been developed to produce pyrazoles and spiro-pyrazolines. nih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov

Furthermore, catalyst-free [3+2] cycloaddition of diazo compounds to alkynes can be achieved by simple heating, particularly with α-diazocarbonyl substrates, leading to high yields of pyrazole products without the need for extensive purification. rsc.org

Table 2: Examples of [3+2] Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product(s) | Reference(s) |

| Diazo compound | Terminal alkyne | - | Regioselective pyrazoles | nih.gov |

| Donor/donor diazo precursor | Alkene | Visible light | Pyrazoles and (spiro)pyrazolines | nih.gov |

| α-Diazocarbonyl substrate | Alkyne | Heating, solvent-free | Pyrazole products | rsc.org |

| Diazoalkane | Trimethylsilyl substituted alkyne | - | Steric control of regiochemistry | acs.org |

Multicomponent Reaction (MCR) Strategies Towards Pyrazole Derivatives

Multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex molecules like pyrazoles due to their efficiency, atom economy, and operational simplicity. nih.govnih.govrsc.orgmdpi.com These reactions involve the combination of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants.

One such strategy involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to afford multisubstituted pyrazoles. nih.gov This method circumvents the need for potentially hazardous hydrazine reagents by forming the N-N bond in the final oxidation step. nih.gov

Another MCR approach for pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds, aldehydes, and hydrazines. beilstein-journals.org For example, the use of an ionic liquid catalyst has been shown to promote the regioselective three-component synthesis of polysubstituted pyrazoles. beilstein-journals.org Four-component reactions involving aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) are also employed for the synthesis of fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. mdpi.com

Table 3: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Alkyne, Nitrile, Ti imido complex | Oxidation | Multisubstituted pyrazoles | nih.gov |

| 1,3-Dicarbonyl, Aldehyde, Hydrazine | Ionic liquid | Polysubstituted pyrazoles | beilstein-journals.org |

| Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine/Water | Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

| Aldehydes, Acyl hydrazides, Malononitrile | Taurine/Water | β-keto fused pyrazole scaffolds | rsc.org |

Advanced Functionalization of the Pyrazole Core

Once the pyrazole ring is constructed, subsequent functionalization is necessary to introduce the desired substituents, namely the ethyl group at the N1 position and the propynoic acid moiety at the C4 position.

Regioselective Introduction of the Propynoic Acid Moiety at the C4 Position of Pyrazole

The introduction of a propynoic acid group at the C4 position of the pyrazole ring is a critical step. A highly effective method for this transformation is the Sonogashira cross-coupling reaction. libretexts.orgorganic-chemistry.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org

To achieve the desired functionalization, a 1-ethyl-4-halopyrazole, such as 1-ethyl-4-iodopyrazole, serves as the starting material. The synthesis of 4-iodopyrazoles can be accomplished through various methods, including the electrophilic cyclization of acetylenic hydrazones with molecular iodine or the direct iodination of the pyrazole ring. nih.govmetu.edu.tr For instance, 1-aryl-3-CF3-pyrazoles can be regioselectively iodinated at the C4 position using iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

The 1-ethyl-4-iodopyrazole can then be coupled with a suitable three-carbon building block, such as ethyl propiolate, under Sonogashira conditions. researchgate.net These conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent. libretexts.orgwikipedia.org The resulting product is ethyl (1-ethyl-1H-pyrazol-4-yl)propiolate.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. For example, base-catalyzed hydrolysis with a reagent like sodium hydroxide, followed by acidification, would yield the target molecule, (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.

N-Alkylation Strategies for Introducing the Ethyl Group on Pyrazole Nitrogen

The introduction of the ethyl group at a nitrogen atom of the pyrazole ring can be achieved either during the initial ring formation by using ethylhydrazine or by post-functionalization of a pre-formed pyrazole ring. rsc.orgresearchgate.net

When using an unsymmetrical 1,3-dicarbonyl compound, the reaction with ethylhydrazine can lead to a mixture of N1- and N2-ethylated pyrazole regioisomers. rsc.org The regioselectivity is dependent on the reaction conditions and the nature of the substituents on the dicarbonyl compound. rsc.org

Alternatively, direct N-alkylation of a pre-formed pyrazole can be performed. For instance, tautomeric NH-pyrazoles can be N-alkylated with alkyl halides to give the corresponding N-substituted pyrazoles. researchgate.net The regioselectivity of N-alkylation can be a challenge, often yielding a mixture of N1 and N2 isomers. However, specific conditions and directing groups can favor the formation of one isomer over the other.

Post-Cyclization Functionalization of Pyrazole Derivatives

The synthesis of complex pyrazole derivatives often relies on the functionalization of a pre-formed pyrazole ring. This approach is advantageous as it allows for the late-stage introduction of diverse substituents onto a common pyrazole core. For the synthesis of this compound, the key step is the introduction of the propynoic acid moiety, or a precursor, at the C4-position of the 1-ethyl-1H-pyrazole ring.

Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for this purpose, providing a direct and atom-economical route to functionalized pyrazoles without the need for pre-functionalized starting materials. researchgate.net The C4-position of the pyrazole ring is a nucleophilic center, making it amenable to electrophilic aromatic substitution. researchgate.net Research has demonstrated the viability of hypervalent iodine-mediated electrophilic thio- and selenocyanation at the C4-position of various pyrazole substrates. beilstein-journals.org For instance, the reaction of 1,3,5-triphenyl-1H-pyrazole with PhICl₂ and NH₄SCN regioselectively yields the 4-thiocyanated product. beilstein-journals.org This highlights the possibility of introducing an electrophile at the target C4-position.

A crucial strategy for introducing the alkynyl group is the Sonogashira coupling of a 4-halopyrazole with a suitable terminal alkyne. A study on the synthesis of 2H-furo[2,3-c]pyrazole systems involved a Sonogashira-type alkynylation of 4-iodopyrazol-3-ol as a key step to introduce the alkyne functionality post-cyclization. nih.gov This method underscores the feasibility of attaching an alkyne chain, such as a propynoic acid derivative, to the C4-position of a pre-existing pyrazole ring.

Catalytic Approaches in the Synthesis of this compound and Related Compounds

Catalysis is central to the efficient and selective synthesis of alkynyl pyrazoles. Various transition metals, including palladium, copper, silver, rhodium, iridium, and cobalt, have been employed to facilitate the necessary bond formations.

Palladium-Catalyzed C-C Bond Forming Reactions for Alkynyl Pyrazoles

Palladium catalysis is a cornerstone in the synthesis of alkynyl pyrazoles, primarily through cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly relevant.

A facile and practical method for synthesizing 4-alkynyl pyrazoles has been developed using a Pd/C-CuI-PPh₃ mediated C-C bond-forming reaction. nih.gov This reaction couples a 4-iodopyrazole (B32481) with various terminal alkynes, demonstrating a direct route to the 4-alkynyl pyrazole scaffold. nih.gov This approach was successfully used to generate a new class of phosphodiesterase 4 (PDE4) inhibitors. nih.gov Similarly, the synthesis of precursors for 2H-furo[2,3-c]pyrazoles utilized a Pd-catalyzed Sonogashira coupling of 4-iodo-1-phenyl-1H-pyrazol-3-ol with ethyne (B1235809) derivatives. nih.gov

Palladium catalysis also enables more complex transformations. A [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes, catalyzed by palladium, has been developed to assemble tricyclic 2-benzazepines. nih.gov This process involves a twofold C-H activation of the pyrazole and aryl Csp²–H bonds. nih.gov Furthermore, palladium-catalyzed three-component reactions have been used to create fluorinated 3-pyrroline (B95000) aminals, where pyrazole-containing aryl iodides were successfully employed as substrates. acs.orgacs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Pyrazole Functionalization

| Catalyst System | Reactants | Product Type | Yield | Reference |

| Pd/C-CuI-PPh₃ | 4-Iodopyrazole, Terminal Alkyne | 4-Alkynyl Pyrazole | Not specified | nih.gov |

| Pd(OAc)₂ | 1-Benzylpyrazole, Alkyne | Tricyclic 2-Benzazepine | 84% | nih.gov |

| Pd(PPh₃)₄, CuI | 4-Iodo-1-phenyl-1H-pyrazol-3-ol, Ethyne derivative | 4-Alkynyl-3-hydroxy-1H-pyrazole | Not specified | nih.gov |

| Pd(0) | β-CF₃-1,3-enynamide, Sulfamide, Pyrazole-aryl iodide | Pyrazole-containing 3-Pyrroline Aminal | 58-81% | acs.org |

Copper-Catalyzed Coupling and Cycloaddition Methodologies

Copper catalysts are highly versatile in pyrazole synthesis, participating in both direct C-C bond formation and cycloaddition reactions. Copper(I) is a well-known co-catalyst in the palladium-catalyzed Sonogashira coupling, but it can also act as the primary catalyst in many transformations. nih.govacs.org

A direct approach to polysubstituted pyrazoles involves the copper(I)-catalyzed Michael addition of terminal alkynes to azoalkenes generated in situ from α-halohydrazones. acs.orgorganic-chemistry.org This method proceeds through an α-alkynyl-substituted hydrazone intermediate which then cyclizes to form the pyrazole ring, achieving yields of 37–85%. acs.orgorganic-chemistry.org The reaction shows good functional group tolerance and does not proceed without the copper catalyst. acs.orgorganic-chemistry.org

Copper catalysis is also effective in the enantioselective alkynylation of pyrazole-4,5-diones with terminal alkynes, producing chiral propargylic alcohols with a pyrazolone (B3327878) motif in high yields (82-99%) and excellent enantioselectivity (up to 98% ee). rsc.orgresearchgate.net Furthermore, copper-catalyzed N-alkynylation provides a regioselective method for functionalizing unsymmetrically substituted pyrazoles. dntb.gov.ua These N-alkynylated pyrazoles can then be used in subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate more complex molecules. researchgate.net The CuAAC reaction itself, which typically forms 1,2,3-triazoles, is a testament to the power of copper(I) in activating terminal alkynes for cycloaddition with azide (B81097) partners. digitellinc.comacs.orgnih.govnih.govacs.org

Table 2: Examples of Copper-Catalyzed Reactions in Pyrazole Synthesis

| Catalyst System | Reactants | Reaction Type | Product Type | Yield | Reference |

| CuI·3/4DMS | α-Halohydrazone, Terminal Alkyne | Michael Addition/Cyclization | Polysubstituted Pyrazole | 37-85% | acs.orgorganic-chemistry.org |

| CuI / Chiral Ligand | Pyrazole-4,5-dione, Terminal Alkyne | Enantioselective Alkynylation | Chiral Propargylic Alcohol | 82-99% | rsc.org |

| CuI/DMAP | 7-Azaindole, Terminal Alkyne | N-Alkynylation | N-Alkynylated 7-Azaindole | Good | researchgate.net |

| CuI | Enaminone, Hydrazine, Aryl Halide | Cyclization/Ullmann Coupling | 1,3-Substituted Pyrazole | Not specified | nih.gov |

Silver-Mediated Pyrazole Synthesis

Silver catalysts offer unique pathways for the construction and functionalization of the pyrazole ring. A notable method is the silver-mediated [3 + 2] cycloaddition of terminal alkynes with N-isocyanoiminotriphenylphosphorane (NIITP). acs.orgthieme-connect.com This reaction provides monosubstituted pyrazoles under mild conditions with broad substrate scope. acs.org Mechanistic studies suggest the reaction proceeds through a silver acetylide intermediate. acs.orgthieme-connect.com

Silver(I) salts are also effective in mediating intramolecular cyclization reactions. For example, a silver(I)-catalyzed 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles was developed to construct the 2H-furo[2,3-c]pyrazole ring system. nih.gov Another efficient protocol involves the silver(I)-catalyzed formation of 1,3,5-trisubstituted pyrazoles from propargyl N-sulfonylhydrazones at room temperature. acs.org Silver catalysis can also be used to synthesize fluorinated pyrazoles, such as in the silver-mediated cycloaddition of alkynes with 2,2,2-trifluorodiazoethane. nih.gov Additionally, a novel pyrazole migration and cycloaddition process has been developed via AgOTf-catalyzed annulation reactions of α-diazo pyrazoleamides with ketimines. rsc.org

Table 3: Overview of Silver-Mediated Pyrazole Syntheses

| Catalyst/Mediator | Reactants | Reaction Type | Product Type | Yield | Reference |

| Ag₂CO₃, Mo(CO)₆ | Terminal Alkyne, NIITP | [3+2] Cycloaddition | Monosubstituted Pyrazole | 35-82% | acs.orgthieme-connect.com |

| Ag(I) catalyst | 4-Alkynyl-3-hydroxy-1H-pyrazole | 5-endo-dig Cyclization | 2H-furo[2,3-c]pyrazole | 47% | nih.gov |

| Ag(I) catalyst | Propargyl N-sulfonylhydrazone | Cyclization/Migration | 1,3,5-Trisubstituted Pyrazole | Good | acs.org |

| AgOTf | α-Diazo pyrazoleamide, Ketimine | Migration/Cycloaddition | Spirooxindole-based β-lactam | Good-Excellent | rsc.org |

Rhodium-Catalyzed Silylformylation of Alkynes

While specific examples of rhodium-catalyzed silylformylation of alkynes for the direct synthesis of this compound are not prominent in the literature, rhodium catalysis is indeed utilized for constructing pyrazole rings from alkyne precursors through other mechanisms. A significant rhodium-catalyzed cascade reaction involves the addition of the C-N bond of hydrazines across alkynes, followed by an intramolecular dehydration cyclization. organic-chemistry.org This method allows for the synthesis of highly substituted pyrazoles under mild conditions and represents an important application of rhodium in pyrazole synthesis from alkynes. organic-chemistry.org

Iridium and Cobalt Catalysis in Heterocycle Construction

Iridium Catalysis: Iridium catalysts have been effectively used for the functionalization of pyrazoles, particularly through allylation reactions. A highly regio- and enantioselective N-allylation of pyrazoles with dienyl or monoallylic alcohols has been achieved using iridium catalysis. researchgate.netacs.org This method provides access to chiral N-allylated pyrazoles with excellent enantioselectivities (up to >99% ee) under mild conditions. acs.org Iridium catalysis also enables the intramolecular allylic substitution of unsaturated hydrazones to furnish valuable dihydropyrazole (pyrazoline) frameworks enantioselectively. researchgate.net

Cobalt Catalysis: Cobalt catalysts have been employed for the directed C-H functionalization of pyrazole derivatives. A method for the ortho-arylation of N-aryl pyrazoles with arylboronic acids uses a Co(hfacac)₂ catalyst. rsc.orgnih.gov This reaction demonstrates good tolerance for various functional groups. rsc.orgnih.gov In addition, cobalt-based nanoparticles have been reported as efficient and recyclable catalysts for the synthesis of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, under solvent-free conditions. yu.edu.jo Other research has pointed to the use of cobalt catalysts in the synthesis of pyrazoline aldehydes from α,β-unsaturated aldehydes and diazo compounds. researchgate.net

Modern Synthetic Techniques Applied to this compound Synthesis

Recent advancements in synthetic organic chemistry provide a diverse toolkit for the construction of complex heterocyclic molecules. mdpi.com These modern techniques often lead to higher yields, shorter reaction times, and improved safety profiles compared to traditional methods. nih.gov For a target molecule like this compound, which features an N-substituted pyrazole ring and an alkyne functional group, these advanced methods are particularly advantageous.

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. chegg.comnih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often accompanied by an increase in product yield and purity. nih.govmdpi.com This technique is particularly effective for the synthesis of heterocyclic compounds, including pyrazoles. dergipark.org.tr

The Vilsmeier-Haack reaction, a common method for formylating activated aromatic compounds, is a key step in synthesizing precursors for pyrazole-4-carboxylic acids. bohrium.comresearchgate.net The application of microwave irradiation to this reaction has been shown to be highly efficient. tandfonline.com For instance, the synthesis of 1H-pyrazole-4-carboxylic acid esters from hydrazones can be significantly improved using microwaves. tandfonline.com A comparative study demonstrated that microwave irradiation not only shortens the reaction time but also increases the yield, especially when the reaction is conducted on a silica (B1680970) gel support. tandfonline.com Similarly, the synthesis of pyrazole-oxadiazole hybrids showed a substantial improvement in yield (from 68–81% to 79–92%) and a drastic reduction in reaction time (from 7–9 hours to 9–10 minutes) when switching from conventional heating to microwave assistance. nih.gov

This methodology could be adapted for the synthesis of an ethyl (1-ethyl-1H-pyrazol-4-yl)propiolate intermediate. The initial pyrazole ring could be formed from ethylhydrazine and a suitable three-carbon synthon. A subsequent microwave-assisted functionalization, such as a Vilsmeier-Haack reaction to install a formyl group at the 4-position, followed by further elaboration to the propynoic acid moiety, would benefit from the accelerated reaction rates and improved efficiency offered by microwave heating. bohrium.comtandfonline.com

| Product Type | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| 1H-Pyrazole-4-carboxylic acid esters | Conventional Heating (70-80°C) | 4 h | High | tandfonline.com |

| Microwave Irradiation | Short duration | Considerably Increased | tandfonline.com | |

| N'-substituted hydrazides (Pyrazole-Oxadiazole Hybrids) | Conventional Heating | 7-9 h | 68-81% | nih.gov |

| Microwave Irradiation | 9-10 min | 79-92% | nih.gov |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Key strategies include the use of benign solvents like water, solvent-free reaction conditions, and the application of reusable catalysts. nih.govthieme-connect.com These approaches are increasingly being applied to the synthesis of pyrazole derivatives to create more sustainable and environmentally friendly manufacturing processes. researchgate.netresearchgate.net

Solventless reactions, often facilitated by grinding or heating, represent a significant green advancement. rsc.org For example, the condensation of a diketone and a hydrazine can be achieved without a solvent at room temperature in the presence of a catalytic amount of sulfuric acid to afford pyrazoles in high yields. rsc.org Another approach involves using a commercially available ionic salt, tetrabutylammonium (B224687) bromide (TBAB), as a polar reaction medium under solvent-free conditions, which also allows for the recovery and reuse of the catalyst. tandfonline.comtandfonline.com

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, valued for their atom economy and efficiency by combining multiple starting materials in a single step. rsc.org The synthesis of pyrazolone derivatives has been successfully developed using a facile MCR method in aqueous media with a catalyst. acs.org Researchers have also developed protocols for synthesizing amino pyrazole derivatives under solvent-free conditions using a solid-phase vinyl alcohol (SPVA) as a heterogeneous catalyst. rsc.org The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. thieme-connect.comacs.org

For the synthesis of this compound, a green approach might involve a one-pot, multicomponent reaction of ethylhydrazine, a suitable β-dicarbonyl compound, and a precursor for the propynoic acid side-chain in an aqueous medium or under solvent-free conditions. rsc.orgacs.org

| Reaction Type | Conditions | Key Advantages | Yield (%) | Source |

|---|---|---|---|---|

| Condensation of diketone and hydrazine | Solventless, room temperature, catalytic H₂SO₄ | No organic solvent, mild conditions | High | rsc.org |

| Three-component reaction of isocyanides, acetylenedicarboxylates, and dibenzoylhydrazines | Solvent-free, room temperature, TBAB catalyst | Environmentally friendly, reusable catalyst | 75-86% | tandfonline.comtandfonline.com |

| Multicomponent synthesis of pyrazolones | Aqueous media, catalytic imidazole | Use of water as solvent, simple method | - | acs.org |

| Multicomponent synthesis of amino pyrazoles | Solvent-free, solid-phase vinyl alcohol (SPVA) catalyst | Heterogeneous catalyst, no solvent | - | rsc.org |

Solid-phase synthesis (SPS) is a technique where molecules are covalently bound to an insoluble polymer support, and reactions are carried out in a heterogeneous system. nih.gov This methodology is particularly well-suited for the generation of chemical libraries for drug discovery, as it simplifies the purification process; excess reagents and by-products are simply washed away from the resin-bound product. acs.orgresearchgate.net

The synthesis of pyrazole derivatives on solid support has been successfully demonstrated. nih.govresearchgate.net A general strategy involves anchoring a starting material to a resin, performing a series of chemical transformations to build the pyrazole core and introduce desired functional groups, and finally cleaving the target molecule from the support. researchgate.net For example, a four-step reaction sequence involving a Claisen condensation, an α-alkylation, and cyclization with a hydrazine has been used to generate variably substituted pyrazoles on a solid phase. researchgate.net Another reported method involves the use of a Merrifield resin linked to a hydrazine dithiocarbazate, which serves as a key intermediate for the synthesis of functionalized pyrazoles. nih.govacs.org

A plausible solid-phase route to analogues of this compound could involve immobilizing a β-ketoester on a resin. This resin-bound intermediate could then be reacted with ethylhydrazine to form the pyrazole ring. Subsequent functionalization at the C4 position, for example, via a palladium-catalyzed cross-coupling reaction with a protected propynoic acid derivative, would be followed by cleavage from the resin to yield the final product. The major advantage of this approach is the ability to rapidly generate a library of analogues by varying the hydrazine and the coupling partner in a high-throughput fashion.

| Step | Description | Purpose | Source |

|---|---|---|---|

| 1. Loading | A starting material (e.g., a compound with a carboxylic ester) is covalently attached to the solid support (resin). | Immobilize the initial reactant for subsequent reactions. | researchgate.net |

| 2. Reaction Sequence | Chemical transformations (e.g., condensation, alkylation, cyclization) are performed on the resin-bound substrate. Excess reagents are removed by washing. | To build the desired molecular scaffold, such as the pyrazole ring. | nih.govacs.orgresearchgate.net |

| 3. Diversification | Further reactions are carried out to introduce various functional groups onto the core scaffold. | To create a library of diverse compounds. | nih.govacs.org |

| 4. Cleavage | The final product is cleaved from the solid support using a specific chemical reagent. | To release the purified target molecule into solution. | nih.govacs.org |

Organic electrosynthesis utilizes electricity as a "traceless" reagent to drive chemical reactions, offering a green and sustainable alternative to conventional oxidizing or reducing agents. frontiersin.orgnih.gov This method has emerged as a powerful tool for constructing N-heterocycles, including pyrazoles, under mild conditions. thieme-connect.comrsc.org

Electrochemical methods can be used for both the formation of the heterocyclic ring and its subsequent functionalization. nih.gov For the synthesis of this compound, a key challenge is the introduction of the propynoic acid side chain at the C4 position. Electrochemical C-H halogenation presents an attractive solution. nih.gov Studies have shown that pyrazoles can be efficiently halogenated at the 4-position using electrochemical methods. For instance, the electro-bromination of pyrazole-3-carboxylic acid has been achieved in 90% yield. nih.gov

This electrochemically generated 4-halopyrazole serves as an ideal precursor for subsequent cross-coupling reactions, such as the Sonogashira coupling, to install the propynoic acid moiety. The use of electricity avoids the need for stoichiometric amounts of potentially toxic halogenating agents like Br₂ or Cl₂. nih.gov Furthermore, electrosynthesis can generate reactive intermediates like aminyl or amidyl radicals from amines or amides, which can be used in cyclization reactions to form the pyrazole ring itself. oup.com This approach represents an environmentally friendly methodology for constructing N-heterocycles by leveraging electricity to activate stable precursors. frontiersin.orgthieme-connect.com

| Reaction | Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| C-H Bromination | Pyrazole-3-carboxylic acid | Electrochemical, NaOH additive | 4-Bromopyrazole-3-carboxylic acid | 90% | nih.gov |

| C-H Chlorination | Pyrazole | Electrochemical, CH₂Cl₂ or CCl₄, 0-40 °C | 4-Chloropyrazole | 40-85% | nih.gov |

| Intramolecular C-H Amination | Sulfonamide derivatives | Electrochemical, metal-free | Pyrrolidines (example of N-heterocycle formation) | Good | nih.gov |

Mechanistic Investigations of Reactions Involving 1 Ethyl 1h Pyrazol 4 Yl Propynoic Acid and Its Structural Components

Reaction Mechanisms in Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring, a critical component of the target molecule, can be achieved through several mechanistic pathways. These routes are fundamental in heterocyclic chemistry and offer diverse strategies for constructing the pyrazole scaffold.

Cyclocondensation Mechanism Studies

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most classically represented by the Knorr pyrazole synthesis. This method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. acs.org The mechanism proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. acs.orgfiveable.me

The regioselectivity of the cyclocondensation can be a significant challenge, especially with unsymmetrical 1,3-dicarbonyl compounds. acs.org However, methods have been developed to control the outcome. For instance, using α,β-unsaturated ketones with a leaving group in the β-position can lead to aromatization through elimination under redox-neutral conditions. acs.org Mechanistic studies have shown that the reaction conditions, such as pH and the nature of the substituents on both the hydrazine and the dicarbonyl compound, play a crucial role in directing the cyclization. fiveable.me In some cases, the reaction is initiated by a Michael addition of the hydrazine to an α,β-unsaturated carbonyl compound, forming a pyrazoline intermediate that is subsequently oxidized to the pyrazole. acs.org

Table 1: Key Features of Cyclocondensation Mechanisms for Pyrazole Synthesis Data is illustrative and based on general findings in the provided search results.

| Reaction Type | Key Intermediates | Driving Force | Controlling Factors | Reference |

| Knorr Synthesis | Hydrazone, Enamine | Dehydration/Aromatization | Substituents, pH | acs.org |

| From α,β-Unsaturated Ketones | Pyrazoline | Oxidation or Elimination | Leaving Group Presence | acs.org |

| From Enaminones | 3-Substituted Pyrazole | Cyclization, Ullmann Coupling | Catalyst, Reaction Partners | fiveable.me |

Mechanisms of [3+2] Dipolar Cycloaddition Reactions

The [3+2] dipolar cycloaddition is a powerful and highly convergent method for constructing the pyrazole ring. This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. escholarship.org For pyrazole synthesis, nitrile imines are commonly employed as the 1,3-dipole. These highly reactive intermediates are often generated in situ from hydrazonoyl halides or by the oxidation of hydrazones. researchgate.net

The mechanism is a concerted pericyclic reaction where the three atoms of the dipole and two atoms of the dipolarophile (e.g., an alkyne) come together in a single transition state to form the five-membered ring. escholarship.org Density Functional Theory (DFT) studies have been used to elucidate the mechanism, confirming the cycloaddition process followed by isomerization or oxidation to achieve the final aromatic pyrazole. openochem.orgresearchgate.net For example, the reaction of diazocarbonyl compounds with enones involves a cycloaddition to form an intermediate, which then undergoes base-mediated hydrogen abstraction and subsequent oxidation and isomerization to yield the pyrazole product. openochem.org The regioselectivity of the addition is a key aspect, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. escholarship.org

Table 2: Mechanistic Aspects of [3+2] Cycloaddition for Pyrazole Synthesis Data is illustrative and based on general findings in the provided search results.

| 1,3-Dipole Source | Dipolarophile | Proposed Mechanism | Key Features | Reference |

| Hydrazonoyl Halides | Alkynes/Alkenes | In situ nitrile imine generation, concerted cycloaddition | High regioselectivity, broad substrate scope | eltislab.com |

| Diazoesters/Ynones | Ynones | [3+2] cycloaddition, 1,5-ester shift, 1,3-H shift, N-H insertion | Cascade reaction, Al(OTf)₃ catalysis | escholarship.org |

| Diazocarbonyls/Enones | Enones | Cycloaddition, H-abstraction, oxidation, isomerization | DFT corrected mechanism, base-mediated | openochem.orgresearchgate.net |

Oxidative Cyclization Pathways for Pyrazole Derivatives

Oxidative cyclization provides an alternative route to pyrazoles, often utilizing mild and environmentally friendly oxidants like air or molecular oxygen. A notable example is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. eltislab.com The proposed mechanism for this transformation begins with the formation of a hydrazonyl radical. eltislab.com This radical species then undergoes an intramolecular cyclization onto the double bond, which is followed by a concomitant C=C bond cleavage to afford the pyrazole derivative. eltislab.com

Another approach involves the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. eltislab.com In this base-promoted reaction, inexpensive Cu₂O acts as the promoter and air serves as the green oxidant, highlighting the method's efficiency and atom economy. eltislab.com Furthermore, multicomponent oxidative coupling reactions have been developed. For instance, the coupling of alkynes, nitriles, and titanium imido complexes can generate a diazatitanacyclohexadiene intermediate. researchgate.net Subsequent two-electron oxidation of this intermediate induces N-N bond formation and reductive elimination, yielding the pyrazole ring in a process analogous to a Nazarov cyclization. researchgate.net

Mechanistic Aspects of Alkyne and Carboxylic Acid Functionalization

The propynoic acid side chain of the target molecule presents two reactive sites: the carbon-carbon triple bond and the carboxylic acid group. Understanding the mechanisms of their transformations is crucial for predicting reactivity and designing synthetic pathways.

C≡C Bond Cleavage Mechanisms in Propynoic Acid Transformations

The carbon-carbon triple bond of an alkyne can be completely broken through oxidative cleavage. orgoreview.com This transformation typically converts the two carbons of the alkyne into carboxylic acids. openochem.org Common reagents for this process are ozone (O₃) and potassium permanganate (B83412) (KMnO₄). orgoreview.comlibretexts.org

The mechanism of ozonolysis involves the initial addition of ozone to the triple bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide intermediate. fiveable.meorgoreview.com Subsequent aqueous work-up cleaves this intermediate, ultimately yielding two carboxylic acid molecules. orgoreview.comyoutube.com In the case of a terminal alkyne, one of the products is carbon dioxide. openochem.org

Oxidation with hot, basic potassium permanganate also cleaves the triple bond to form carboxylate salts, which are protonated upon acidic work-up to give the corresponding carboxylic acids. orgoreview.comlibretexts.org A metal-free approach for C≡C bond scission has also been reported, involving the reaction of electron-deficient alkynes with ethylenediamine. researchgate.net This process involves an internal redox reaction where one alkyne carbon is oxidized to form part of a dihydroimidazole (B8729859) ring, and the other is reduced to a methyl group. researchgate.net

Table 3: Mechanisms of Alkyne C≡C Bond Cleavage Data is illustrative and based on general findings in the provided search results.

| Reagent/Method | Key Intermediates | Products (from Internal Alkyne) | Mechanism Type | Reference |

| Ozone (O₃), then H₂O | Molozonide, Ozonide | Two Carboxylic Acids | Oxidative Cleavage | orgoreview.comyoutube.com |

| Potassium Permanganate (KMnO₄) | Manganate Ester | Two Carboxylic Acids | Oxidative Cleavage | orgoreview.comlibretexts.org |

| Ethylenediamine | Not specified | Dihydroimidazole and Methyl Group | Metal-Free Fragmentation/Redox | researchgate.net |

Mechanistic Insights into Hydrodeoxygenation and Decarbonylation of Propanoic Acid Analogues

The functionalization of the carboxylic acid group can involve reactions like hydrodeoxygenation (HDO) and decarbonylation. Mechanistic studies on propanoic acid, a saturated analogue, over platinum-on-silica (Pt/SiO₂) catalysts provide significant insights. nih.govjst.go.jpnih.gov

Under HDO conditions, propanoic acid conversion yields primary products including propionaldehyde (B47417), 1-propanol (B7761284), ethane (B1197151), and carbon monoxide (CO). nih.gov The formation of propionaldehyde and 1-propanol occurs via HDO pathways, while ethane and CO result from a direct, primary decarbonylation pathway of the carboxylic acid. nih.gov This is a key finding, as it demonstrates that decarbonylation is not solely a secondary reaction proceeding from the aldehyde intermediate. nih.gov

Kinetic analyses show that sequential reactions are critical in determining the final product distribution. nih.gov Propionaldehyde can be further hydrogenated to 1-propanol or decarbonylated to ethane and CO. nih.gov A major challenge in selectively producing the partially deoxygenated products (aldehyde and alcohol) is suppressing the thermodynamically favorable decarbonylation and subsequent alcohol hydrogenolysis pathways. jst.go.jpnih.gov The accumulation of CO during the reaction can also poison the platinum catalyst, hindering high conversion rates. jst.go.jp

Table 4: Reaction Pathways in the Conversion of Propanoic Acid over Pt/SiO₂ Data is illustrative and based on general findings in the provided search results.

| Reaction Type | Reactant | Products | Pathway Type | Reference |

| Hydrodeoxygenation | Propanoic Acid | Propionaldehyde, 1-Propanol | Primary | nih.govjst.go.jp |

| Decarbonylation | Propanoic Acid | Ethane, Carbon Monoxide | Primary | nih.gov |

| Hydrogenation | Propionaldehyde | 1-Propanol | Secondary | nih.gov |

| Decarbonylation | Propionaldehyde | Ethane, Carbon Monoxide | Secondary | nih.gov |

| Hydrogenolysis | 1-Propanol | Propane, Water | Secondary | nih.gov |

Alkyne Activation and Participation in Multicomponent Reaction Mechanisms

The alkyne functional group, as present in (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid, is a versatile component in organic synthesis, particularly in multicomponent reactions (MCRs). rsc.org MCRs are powerful synthetic tools that allow the formation of complex molecules in a single step from three or more reactants. rsc.org The activation of the alkyne is a critical first step for its participation in these reactions. Activation can be achieved through various means, often involving transition metal catalysts that modulate the alkyne's reactivity.

In one-pot MCRs for the synthesis of pyrazole structures, the alkyne component is central. nih.govacs.org For instance, a titanium-mediated multicomponent synthesis of pyrazoles involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov The proposed mechanism suggests that the alkyne and nitrile couple with a Ti-imido complex to form a key intermediate, a diazatitanacyclohexadiene. nih.gov This intermediate is then oxidized, triggering an N-N bond-forming reductive elimination to yield the pyrazole ring. nih.gov This process likely proceeds through an electrocyclic mechanism similar to a Nazarov cyclization. nih.gov

Rhodium catalysts have also been employed in MCRs for pyrazole synthesis. One proposed mechanism begins with the condensation of enaminone and hydrazine, followed by a rhodium-catalyzed cascade reaction with an internal alkyne to produce fused tricyclic pyrazole derivatives. rsc.org

Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction, is a prominent MCR where alkyne activation is key. This reaction can be integrated with other catalytic processes, like the Sonogashira coupling, to create highly complex molecules in a sequential, one-pot fashion. beilstein-journals.org In these mechanisms, the terminal alkyne is typically deprotonated by a base and coordinated to a copper(I) catalyst, which activates it for cycloaddition with an azide (B81097).

The following table summarizes key aspects of multicomponent reactions involving alkynes for the synthesis of pyrazole and related heterocycles.

| Reaction Type | Catalyst/Mediator | Key Mechanistic Steps | Reactants | Product Type |

| Oxidative Coupling | Titanium Imido Complexes | [2+2+1] Cycloaddition, Oxidation-Induced N-N Coupling, Electrocyclic Ring Closure. nih.govnih.gov | Alkyne, Nitrile, Ti-Imido Complex | Multisubstituted Pyrazoles. nih.gov |

| Carbonylative Coupling | Palladium Catalyst | Alkynone formation, Michael addition, Cyclocondensation. beilstein-journals.org | Aryl Iodide, Terminal Alkyne, Carbon Monoxide, Hydrazine | 1,3,5-Trisubstituted Pyrazoles. beilstein-journals.org |

| Iodine-Mediated Cascade | Iodine (as Lewis acid and oxidant) | Michael Addition, Intramolecular Cyclization, Electrophilic Substitution. rsc.org | Phenylhydrazine (B124118), 3-Aminocrotononitrile, Thiol | Amino Pyrazole Thioethers. rsc.orgmdpi.com |

| Rhodium-Catalyzed Cascade | Rhodium Catalyst | Condensation, C-N bond addition to alkyne, Intramolecular Dehydration/Cyclization. rsc.orgorganic-chemistry.org | Enaminone, Hydrazine, Internal Alkyne | Fused Tricyclic Pyrazoles. rsc.org |

Intramolecular Acylative Ring-Switching Mechanisms of Propanoic Acid Derivatives

Propanoic acid derivatives tethered to a heterocyclic system can undergo fascinating intramolecular rearrangements, such as acylative ring-switching. These reactions involve the cleavage of one ring and the formation of another, driven by the participation of the carboxylic acid function. A detailed study on 3-(tetrahydro-2′-furyl)propanoic acid derivatives provides a mechanistic blueprint for this class of transformation. rsc.orgrsc.org

The mechanism is initiated by converting the carboxylic acid into a more reactive species, such as a mixed anhydride (B1165640) with trifluoroacetic anhydride. rsc.org In the presence of an acid catalyst, an acylium ion is generated, tethered to the heterocyclic ring. rsc.org The key step involves the intramolecular trapping of this electrophilic acylium ion by a Lewis-basic heteroatom within the existing ring system (e.g., the ethereal oxygen of a tetrahydrofuran (B95107) ring). rsc.org

This nucleophilic attack leads to the cleavage of the original ring and the concurrent formation of a new lactone ring. For example, 3-(tetrahydro-2′-furyl)propanoic-trifluoroacetic mixed anhydride rearranges to dihydro-5-(3′-trifluoroacetoxypropyl)-2(3H)-furanone. rsc.orgrsc.org The reaction proceeds via an intermediate oxonium ion, which is then opened by the trifluoroacetate (B77799) anion. This mechanism underscores the importance of the tethered acylium ion and the intramolecular nucleophilic trapping that drives the ring-switching process. For a derivative like this compound, while not a saturated ring system, similar principles of intramolecular acylation could theoretically be envisioned where the pyrazole nitrogens act as internal nucleophiles under specific conditions, potentially leading to fused bicyclic lactams, although such a specific reaction for this compound is not documented in the provided sources.

Role of Catalysts in Reaction Mechanisms for this compound Synthesis

The synthesis of this compound relies heavily on catalytic methods to construct the core pyrazole heterocycle and to install the propynoic acid side chain. The choice of catalyst is crucial as it dictates the reaction mechanism, efficiency, and selectivity.

Palladium and Copper Catalysis Mechanisms in C-C Bond Formation

The formation of the carbon-carbon bond between the pyrazole ring at the C4 position and the propynoic acid moiety is efficiently achieved via the Sonogashira cross-coupling reaction. wikipedia.orgmdpi.com This reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp) bonds and is characteristically co-catalyzed by palladium and copper complexes. wikipedia.orgmdpi.com The synthesis would involve coupling a 4-halo-1-ethyl-1H-pyrazole with a terminal alkyne such as propiolic acid (or its ester equivalent).

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles:

The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl or vinyl halide (e.g., 4-iodo-1-ethyl-1H-pyrazole), forming a Pd(II) intermediate. This is followed by a transmetalation step, where the alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond, releases the coupled product, and regenerates the active Pd(0) catalyst. libretexts.org

The Copper Cycle : Concurrently, the terminal alkyne reacts with a Cu(I) salt, typically in the presence of a base, to form a copper(I) acetylide intermediate. This species is crucial as it serves as the nucleophilic alkyne source for the transmetalation step with the Pd(II) complex. wikipedia.org

The synergy between palladium and copper allows the reaction to proceed under mild conditions. wikipedia.org Various palladium-phosphine complexes and N-heterocyclic carbene (NHC) palladium complexes have been developed to improve catalyst efficiency and stability. libretexts.org

The following table details representative catalyst systems and conditions for Sonogashira couplings used in the synthesis of complex heterocyclic molecules.

| Catalyst System | Substrates | Base/Solvent | Key Features | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Halides, Terminal Alkynes | Amine (e.g., Et₃N, piperidine) / THF, DMF | Classic conditions, widely applicable for heterocycle functionalization. mdpi.com | mdpi.com |

| MCM-41-immobilized Pd(II) / CuI | Acid Chlorides, Terminal Alkynes | Not specified / Toluene | Heterogeneous catalyst for alkynone synthesis, a precursor to pyrazoles. mdpi.com | mdpi.com |

| Pd-Cu/C (bimetallic) | Iodoarenes, Trimethylsilylacetylene | Not specified / Water | Heterogeneous, multi-task catalyst for sequential Sonogashira-Click reactions. researchgate.net | researchgate.net |

| Ligandless Pd on HPS / No Copper | 4-Iodoanisole, Phenylacetylene | K₂CO₃ / DMSO | Copper- and amine-free conditions; DMSO may act as a ligand. cetjournal.it | cetjournal.it |

| iPEPPSI-type Pd-NHC / No Copper | Aryl Halides, Phenylacetylene | N-Butylamine / Water | Efficient copper-free coupling in water under aerobic conditions. wikipedia.org | wikipedia.org |

Electrocatalytic Mechanisms in Heterocyclic Synthesis

Electrosynthesis has emerged as a powerful and sustainable strategy for constructing heterocyclic compounds, including pyrazoles. thieme-connect.comrsc.orgnih.gov This method utilizes electricity to drive redox reactions, often reducing the need for harsh chemical oxidants or reductants and aligning with the principles of green chemistry. chim.it The synthesis mechanisms can be broadly categorized as direct or indirect electrolysis. oup.com

In direct electrolysis , the substrate itself is oxidized or reduced directly at the electrode surface to generate a reactive intermediate. For example, the anodic oxidation of certain olefins can generate radical cations that undergo cyclization reactions to form heterocyclic rings. oup.com

In indirect electrolysis , a mediator is used to shuttle electrons between the electrode and the substrate. This approach allows for greater control over the reaction potential, enhancing selectivity and preventing substrate degradation. chim.itoup.com Common mediators include transition metal complexes like ferrocene (B1249389) or simple species like iodide ions. chim.itoup.com For instance, an electro-generated ferrocenium (B1229745) ion, Fe(Cp)₂⁺, can oxidize an amide to an amidyl radical, which can then initiate a cascade of radical cyclizations to form polycyclic N-heterocycles. oup.com Similarly, iodide can be anodically oxidized to iodine, which then participates in the desired chemical transformation, such as in the synthesis of 1,2,3-triazole derivatives via oxidation and click chemistry. chim.it Electrocatalytic C-H activation, mediated by ruthenium complexes, has also been reported for the synthesis of lactones. oup.com These methods offer novel pathways for constructing the pyrazole core or for its subsequent functionalization.

Distinction Between Radical and Ionic Mechanisms in Related Chlorination Processes

The synthesis of precursors for compounds like this compound may require halogenation, for instance, the chlorination of a pyrazole ring to create a handle for cross-coupling. Chlorination reactions can proceed through fundamentally different mechanistic pathways—radical or ionic—depending on the reaction conditions. youtube.commasterorganicchemistry.com

Radical chlorination is characterized by a chain reaction mechanism involving three distinct phases:

Initiation : The process begins with the homolytic cleavage of the chlorine-chlorine bond (Cl-Cl) to generate two chlorine radicals (Cl•). This step requires an energy input, typically in the form of UV light or heat. youtube.comyoutube.com

Propagation : A chlorine radical abstracts a hydrogen atom from the substrate to form HCl and a substrate radical. This new radical then reacts with another molecule of Cl₂ to form the chlorinated product and regenerate a chlorine radical, which continues the chain. youtube.com

Termination : The reaction ceases when two radicals combine, consuming the radical species without generating new ones. youtube.com

Ionic chlorination , particularly electrophilic aromatic substitution on a ring like pyrazole, follows a different path. This mechanism involves heterolytic cleavage and charged intermediates.

Generation of Electrophile : A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) polarizes the Cl-Cl bond, creating a potent electrophile, often represented as Cl⁺ or a Cl-Cl-Lewis acid complex.

Electrophilic Attack : The π-electrons of the aromatic pyrazole ring attack the electrophilic chlorine atom, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation : A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final chlorinated product.

The key distinction lies in the nature of the intermediates (neutral radicals vs. cations) and the bond-breaking/forming processes (homolytic vs. heterolytic). According to Hammond's postulate, the high reactivity and exothermicity of the hydrogen abstraction step in chlorination lead to an "early" transition state that resembles the reactants, resulting in low selectivity for different C-H bonds. masterorganicchemistry.com

The table below contrasts the key features of these two mechanisms.

| Feature | Radical Chlorination | Ionic (Electrophilic) Chlorination |

| Initiation | UV light or heat to cause homolytic cleavage. youtube.com | Lewis acid catalyst (e.g., FeCl₃) to cause heterolytic cleavage. |

| Key Intermediates | Neutral radicals (e.g., Cl•, R•). youtube.com | Cationic intermediates (sigma complex/arenium ion). |

| Bond Cleavage | Homolytic (one electron to each fragment). youtube.com | Heterolytic (both electrons to one fragment). |

| Substrate Scope | Primarily alkanes and allylic/benzylic positions. | Aromatic and other electron-rich systems (e.g., pyrazole). nih.gov |

| Selectivity | Generally low selectivity between primary, secondary, and tertiary C-H bonds. masterorganicchemistry.com | Regioselectivity is governed by existing substituents on the aromatic ring. |

| Byproducts | Can lead to poly-chlorinated products. | Generally cleaner, with less poly-substitution if controlled. |

Advanced Reactivity and Chemical Transformations of 1 Ethyl 1h Pyrazol 4 Yl Propynoic Acid

Reactions at the Terminal Alkyne Moiety

The carbon-carbon triple bond of the propynoic acid substituent is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Cycloaddition reactions offer a powerful method for the formation of new ring systems. The terminal alkyne of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is a prime candidate for such transformations, particularly 1,3-dipolar cycloadditions.

One of the most prominent examples of 1,3-dipolar cycloadditions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the coupling of a terminal alkyne with an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov For this compound, this would involve reaction with an azide (R-N₃) in the presence of a copper(I) catalyst to yield a pyrazole-triazole hybrid molecule. This reaction is highly efficient, stereospecific, and can be conducted under mild, often aqueous, conditions. organic-chemistry.orgnih.gov The resulting triazole ring is stable and can act as a rigid linker in larger molecular constructs. youtube.com

Another relevant 1,3-dipolar cycloaddition is the reaction with nitrile imines, which are generated in situ, to produce pyrazole (B372694) derivatives. youtube.com This would lead to the formation of a bi-pyrazole system.

While the alkyne can act as a dipolarophile, the pyrazole ring itself is generally a reluctant participant in cycloaddition reactions such as the Diels-Alder reaction. nih.gov This is due to the loss of aromaticity in the pyrazole ring during the formation of the [4+2] cycloadduct, which would require harsh reaction conditions and typically results in low yields. nih.gov

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Product Type |

| 1,3-Dipolar Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Alkyne moiety | 1,4-Disubstituted 1,2,3-Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Imine | Alkyne moiety | Substituted Pyrazole |

The terminal alkyne can be further functionalized through various coupling reactions, most notably the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov Starting from a 4-halo-1-ethyl-1H-pyrazole, propiolic acid can be introduced via a Sonogashira coupling to synthesize the title compound. Conversely, this compound can be coupled with various aryl or vinyl halides to generate more complex, conjugated systems. The reaction is robust and tolerates a wide range of functional groups. libretexts.org Recent advancements have even led to the development of nickel-catalyzed Sonogashira-type couplings. nih.gov

Transition-metal-catalyzed reactions, in general, are pivotal for the functionalization of pyrazoles and their derivatives. researchgate.netrsc.orgresearchgate.net These methods provide a direct route to new C-C bonds on the pyrazole ring or at the alkyne terminus.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can undergo standard transformations, such as esterification and amidation, to produce a range of derivatives.

Standard methods for esterification, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. Similarly, amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine. The synthesis of various pyrazole-3-carboxylate esters and amides has been reported, and these methods can be readily adapted for this compound. nih.govacs.orgresearchgate.net For instance, the reaction of pyrazole carboxylic acids with amines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a mixture of chlorodiphenylphosphine, imidazole, and iodine can yield the corresponding amides. researchgate.net

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Reagents | Product |

| Esterification | R'-OH, Acid catalyst | This compound ester |

| Amidation | R'R''NH, Coupling agent | This compound amide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of heteroaryl carboxylic acids can be achieved under various conditions. organic-chemistry.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com While direct decarboxylation of α,β-acetylenic acids can be challenging, it is often facilitated by the presence of a β-carbonyl group, which is not present in the title compound. masterorganicchemistry.comyoutube.com However, methods for the decarboxylation of heterocyclic carboxylic acids have been developed, for instance, by heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst. google.com Such a reaction would convert this compound into 1-ethyl-4-ethynyl-1H-pyrazole. Metal-catalyzed decarboxylation is also a known transformation. organic-chemistry.org

Reactivity of the Pyrazole Ring as a Functional Scaffold

The pyrazole ring itself is a versatile scaffold that can participate in various chemical reactions. The electronic nature of the pyrazole ring is influenced by its substituents. The presence of two nitrogen atoms makes the ring electron-deficient compared to benzene, which affects its reactivity. youtube.com

The C4 position of the pyrazole ring is generally the most electron-rich and thus most susceptible to electrophilic substitution. chemicalbook.com However, the propynoic acid group at the C4 position is an electron-withdrawing group, which will deactivate the pyrazole ring towards electrophilic attack. Conversely, electron-withdrawing groups on the pyrazole ring can increase the acidity of the ring protons. nih.gov The pyridine-like nitrogen (N2) can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, typically directing functionalization to the C5 position. researchgate.net The presence of the 1-ethyl substituent prevents tautomerism, leading to a single, well-defined constitutional isomer. nih.gov

Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic system, and like other aromatic compounds, it can undergo electrophilic aromatic substitution (EAS). cardiff.ac.uk The outcome of these reactions is heavily influenced by the nature and position of existing substituents on the ring. The pyrazole nucleus itself is considered a π-excessive system, making it generally reactive towards electrophiles. However, the position of substitution is directed by the substituents already present.

In the case of this compound, the pyrazole ring is substituted at the N1-position with an ethyl group and at the C4-position with a propynoic acid group. The propynoic acid moiety, containing both an alkyne and a carboxylic acid, is a strong electron-withdrawing group (EWG). This deactivates the pyrazole ring towards electrophilic attack, making reactions require harsher conditions compared to unsubstituted pyrazole. encyclopedia.pub

The directing effect of the C4-substituent is paramount. Electron-withdrawing groups at the C4 position of a pyrazole ring direct incoming electrophiles to the C5 position. slideshare.net Therefore, electrophilic substitution reactions such as halogenation, nitration, and formylation on this compound are expected to yield the corresponding 5-substituted derivatives.

A prime example of such a reaction is the Vilsmeier-Haack formylation. This reaction uses a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to install a formyl group (-CHO) onto an electron-rich aromatic ring. organic-chemistry.orgambeed.com For pyrazole derivatives, this reaction is a well-established method for introducing a formyl group, which can then serve as a handle for further transformations. nih.govmdpi.com When applied to this compound, the Vilsmeier-Haack reaction would predictably yield (5-Formyl-1-ethyl-1H-pyrazol-4-YL)-propynoic acid.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Pyrazoles

| Pyrazole Substrate | Substituent at C4 | Type of Substituent | Expected Position of Electrophilic Attack | Example Reaction |

| 1-Ethyl-1H-pyrazole | -H | (None) | C4 | Bromination |

| 1-Ethyl-4-methyl-1H-pyrazole | -CH₃ | Electron-Donating | C5 | Nitration |

| This compound | -C≡C-COOH | Electron-Withdrawing | C5 | Vilsmeier-Haack Formylation |

| 1-Ethyl-4-nitro-1H-pyrazole | -NO₂ | Electron-Withdrawing | C5 | Chlorination |

Formation of Fused Polycyclic Pyrazole Systems

The propynoic acid side chain of this compound is a versatile functional group that enables the construction of fused polycyclic systems. The alkyne and carboxylic acid components can participate in a variety of cyclization and cycloaddition reactions to form new rings fused to the pyrazole core. youtube.com Two prominent examples are the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are important scaffolds in medicinal chemistry. rsc.orgnih.gov

Synthesis of Pyrazolo[3,4-b]pyridines: The Friedländer annulation is a classic method for synthesizing quinolines and, by extension, pyridines fused to other heterocyclic rings. A common strategy for synthesizing pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govmdpi.com

Utilizing this compound, a plausible pathway involves its conversion to a more reactive intermediate, such as a 5-amino-4-alkynyl pyrazole derivative. For instance, if the propynoic acid is converted to an alkynyl aldehyde, it can undergo a cascade 6-endo-dig cyclization reaction with an aminopyrazole to furnish the pyrazolo[3,4-b]pyridine core. nih.gov This reaction proceeds through the activation of the C≡C triple bond, followed by intramolecular cyclization. Alternatively, the alkyne can act as a Michael acceptor for a nucleophilic amine, followed by intramolecular condensation to form the fused pyridine (B92270) ring. nih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidines: The most common route to pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic component, such as a β-diketone, β-ketoester, or malonate derivative. nih.govresearchgate.net The reaction between the amino group of the pyrazole and the two electrophilic centers of the partner molecule leads to the formation of the fused pyrimidine (B1678525) ring.

Starting from this compound, a synthetic sequence could first introduce an amino group at the C5 position of the pyrazole ring. The resulting 5-amino-4-propynoic acid derivative could then react with a suitable 1,3-dicarbonyl compound. The reaction would proceed via initial condensation, followed by intramolecular cyclization involving the propynoic acid moiety (or a derivative thereof) to close the pyrimidine ring, yielding a highly functionalized pyrazolo[1,5-a]pyrimidine. nih.gov

Table 2: Reagents for the Synthesis of Fused Pyrazole Systems

| Target Fused System | Starting Pyrazole Moiety | Reagent Type | Example Reagent |

| Pyrazolo[3,4-b]pyridine | 5-Amino-4-alkynyl pyrazole | α,β-Unsaturated Ketone | Acetylacetone |

| Pyrazolo[3,4-b]pyridine | 5-Amino-4-formyl pyrazole | Active Methylene Compound | Malononitrile |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | β-Diketone | 2,4-Pentanedione |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | β-Ketoester | Ethyl Acetoacetate (B1235776) |

This compound as a Versatile Building Block in Complex Molecular Construction

This compound is a highly versatile building block for the synthesis of complex molecules, particularly those of pharmaceutical interest. organic-chemistry.orgresearchgate.net Its utility stems from the combination of a stable, N-substituted pyrazole core and a bifunctional C4-side chain containing both an alkyne and a carboxylic acid. This arrangement allows for selective and sequential reactions, enabling the controlled construction of intricate molecular scaffolds. Pyrazole derivatives are considered privileged structures in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.comnih.gov

The pyrazole ring provides a rigid, aromatic core that can engage in various interactions within biological targets. The N-ethyl group enhances lipophilicity and can be crucial for binding affinity. The true versatility, however, lies in the propynoic acid moiety. The terminal alkyne is a gateway to a multitude of transformations, including Sonogashira coupling, "click" chemistry (azide-alkyne cycloaddition), and various cyclization reactions. The carboxylic acid group can be converted into esters, amides, or other functional groups, and it can participate in cyclization reactions to form lactones or other heterocyclic rings. researchgate.net

This compound is particularly well-suited for use in multicomponent reactions (MCRs). nih.gov MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are highly efficient for building molecular complexity rapidly. For example, a four-component reaction involving a hydrazine (B178648), a β-ketoester, an aldehyde, and an activated alkyne (like the one in our title compound) can lead to the formation of highly substituted pyranopyrazoles. researchgate.net The this compound could serve as the alkyne component in such a reaction, leading to novel, complex heterocyclic systems in a single synthetic step. ajgreenchem.com

The ability to functionalize the pyrazole ring at the C5 position (as discussed in 4.3.1) while retaining the reactive side chain further expands its utility. This allows for the creation of a library of derivatives with diverse substitution patterns, which is invaluable in drug discovery and materials science.

Table 3: Complex Molecular Scaffolds Accessible from this compound Building Block

| Reaction Type | Reacting Partner(s) | Resulting Molecular Scaffold | Potential Application Area |

| [3+2] Cycloaddition (Click Chemistry) | Organic Azide (R-N₃) | 1,2,3-Triazole-fused Pyrazole | Medicinal Chemistry |

| A³ Coupling (Aldehyde, Alkyne, Amine) | Aldehyde, Secondary Amine | Propargylamine derivative | Synthetic Intermediate |

| Multi-component Reaction (MCR) | Hydrazine, β-Ketoester, Aldehyde | Pyranopyrazole derivative | Bioactive Compound Libraries |

| Intramolecular Cyclization | (After conversion to 5-amino derivative) | Pyrazolo[3,4-b]pyridinone | Kinase Inhibitors |

Computational and Theoretical Studies on 1 Ethyl 1h Pyrazol 4 Yl Propynoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. eurasianjournals.com For (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure, which dictates its reactivity and spectroscopic characteristics. aip.orggazi.edu.tr

Detailed analysis of the electronic structure involves the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov For pyrazole (B372694) derivatives, these calculations help in understanding their biological and chemical activities. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | C(α-alkyne): -0.25, C(β-alkyne): +0.15 | Predicts sites for nucleophilic and electrophilic attack |

Note: The values in this table are hypothetical and based on typical values for similar pyrazole derivatives. Actual values would require specific DFT calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. acs.orgsci-hub.se For the synthesis of this compound, which likely involves the reaction of a 1-ethyl-4-halopyrazole with propynoic acid or its ester via a cross-coupling reaction, DFT can map out the entire reaction pathway. nih.gov

DFT calculations can help rationalize the regioselectivity observed in the synthesis of substituted pyrazoles. rsc.org For instance, in the reaction of unsymmetrical pyrazoles with alkynes, DFT can predict which nitrogen atom of the pyrazole ring is more likely to attack the alkyne. nih.gov The calculations involve optimizing the geometries of the transition states and intermediates, and the favored reaction pathway is the one with the lowest activation energy barrier. sci-hub.se

Molecular Dynamics Simulations for Conformational and Reactive Pathway Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.comnih.gov For a flexible molecule like this compound, which has a rotatable ethyl group and a carboxylic acid group, MD simulations can explore its various conformations and their relative stabilities. nih.gov

These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. tandfonline.com By simulating the molecule in a solvent box, one can understand the solvent's effect on its conformation and reactivity. mdpi.com Furthermore, MD simulations, in combination with quantum chemical methods (QM/MM), can be used to model reactive pathways, providing a more dynamic picture of the reaction than static DFT calculations alone. nih.gov

Table 2: Conformational Analysis of this compound from a Hypothetical MD Simulation

| Dihedral Angle | Dominant Conformation (degrees) | Population (%) | Significance |

| C-N-C-C (Ethyl group) | 60, 180, -60 | 45, 30, 25 | Shows preferred orientation of the ethyl group |

| Pyrazole-C-C≡C | 0, 180 | 50, 50 | Indicates planarity or anti-planarity with the pyrazole ring |

| C≡C-C=O | 180 | >95 | The propynoic acid moiety is largely linear |

Note: The values in this table are illustrative and represent plausible outcomes of an MD simulation.

Theoretical Predictions of Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Theoretical calculations are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. nih.gov For reactions involving the pyrazole ring of this compound, such as further electrophilic substitution, DFT calculations of local reactivity descriptors like Fukui functions and condensed-to-atom Fukui indices can predict the most reactive sites. researchgate.net

In the synthesis of N-substituted pyrazoles, DFT calculations have been used to justify the observed regioselectivity by analyzing the steric and electronic effects of the substituents. acs.org For instance, the N-alkylation of 3-substituted pyrazoles can be predicted based on the relative energies of the possible transition states. researchgate.net Similarly, in the addition of nucleophiles to the propynoic acid moiety, computational models can predict whether the attack will occur at the α or β carbon of the alkyne.

Computational Analysis of Catalytic Cycles in Synthesis

Many synthetic routes to substituted pyrazoles and carboxylic acids rely on transition-metal catalysis. nih.gov Computational chemistry, particularly DFT, is extensively used to investigate the mechanisms of these catalytic cycles. nih.govacs.org The synthesis of this compound could potentially be achieved through a palladium-catalyzed Sonogashira coupling of 1-ethyl-4-iodopyrazole with propynoic acid.

A computational analysis of such a catalytic cycle would involve calculating the energies of all intermediates and transition states for the key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov These calculations can help in understanding the role of the catalyst, the ligands, and the reaction conditions in the efficiency and selectivity of the reaction. acs.org

Table 3: Hypothetical Energy Profile for a Pd-Catalyzed Synthesis of this compound

| Catalytic Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Oxidative Addition | Pd(0) + 1-ethyl-4-iodopyrazole | 0 |

| TS_OA | +15 | |

| Pd(II) Intermediate | -5 | |

| Transmetalation | Pd(II) Intermediate + Cu-acetylide | -5 |

| TS_TM | +10 | |

| Di-organo-Pd(II) Intermediate | -10 | |

| Reductive Elimination | Di-organo-Pd(II) Intermediate | -10 |

| TS_RE | +12 | |

| Product + Pd(0) | -25 |

Note: The energy values are hypothetical and intended to illustrate a typical catalytic cycle profile.

Future Research Directions and Emerging Trends in 1 Ethyl 1h Pyrazol 4 Yl Propynoic Acid Chemistry

Development of Novel and Efficient Green Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are often time-consuming and rely on hazardous reagents and solvents. researchgate.net The future development of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid chemistry is intrinsically linked to the adoption of green chemistry principles to create more sustainable and efficient synthetic pathways. nih.gov

Emerging research highlights several promising green techniques applicable to pyrazole synthesis:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and increase yields for the synthesis of various pyrazole derivatives, including pyrazole-4-carboxylic acid esters. nih.govtandfonline.comdergipark.org.tr Applying microwave irradiation to the cyclization and functionalization steps required to produce this compound could offer a significant improvement over conventional heating methods, minimizing energy consumption and the formation of side products. acs.orggsconlinepress.com

Ultrasound-Assisted Synthesis: Sonochemistry represents another powerful tool for green synthesis, accelerating reactions through acoustic cavitation. mdpi.com Ultrasound has been successfully used in the one-pot, multi-component synthesis of pyrazoles in aqueous media, often eliminating the need for catalysts and simplifying purification. nih.govnih.gov This approach could be adapted to construct the pyrazole core of the target molecule in an environmentally benign manner. rsc.org